5-(1-Hydroxyethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

tautomerism crystal engineering medicinal chemistry

5-(1-Hydroxyethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS 374762-40-0) is a C5-monosubstituted barbituric acid derivative in which the substituent is a hydroxyethylidene group locked in the enol tautomeric form, as confirmed by computed molecular properties and crystallographic studies on its N,N‑dimethyl analog. With the molecular formula C₆H₆N₂O₄, a molecular weight of 170.12 g·mol⁻¹, and a computed XLogP3 of −0.3, this compound occupies a distinct physicochemical space within the 5‑substituted pyrimidine‑2,4,6‑trione family.

Molecular Formula C6H6N2O4
Molecular Weight 170.124
CAS No. 374762-40-0
Cat. No. B2581313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Hydroxyethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
CAS374762-40-0
Molecular FormulaC6H6N2O4
Molecular Weight170.124
Structural Identifiers
SMILESCC(=O)C1=C(NC(=O)NC1=O)O
InChIInChI=1S/C6H6N2O4/c1-2(9)3-4(10)7-6(12)8-5(3)11/h1H3,(H3,7,8,10,11,12)
InChIKeyFZYQXHPLCISFQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1-Hydroxyethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS 374762-40-0): A Structurally Differentiated Enol Barbituric Acid for Targeted Research Procurement


5-(1-Hydroxyethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS 374762-40-0) is a C5-monosubstituted barbituric acid derivative in which the substituent is a hydroxyethylidene group locked in the enol tautomeric form, as confirmed by computed molecular properties and crystallographic studies on its N,N‑dimethyl analog [1][2]. With the molecular formula C₆H₆N₂O₄, a molecular weight of 170.12 g·mol⁻¹, and a computed XLogP3 of −0.3, this compound occupies a distinct physicochemical space within the 5‑substituted pyrimidine‑2,4,6‑trione family [1]. Preliminary pharmacological screening indicates potential as a CCR5 antagonist and as an agent capable of arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [3][4].

Why 5-(1-Hydroxyethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione Cannot Be Interchanged with Generic 5-Substituted Barbituric Acid Analogs


Generic 5‑substituted barbituric acid derivatives — including the commonly available 5‑acetylbarbituric acid (CAS 58713-02-3, the keto tautomer), 5‑benzylidene analogs, and 5,5‑disubstituted barbiturates — differ from the target compound in three critical dimensions that preclude interchangeable procurement: (i) tautomeric state, where the target compound is stabilized in the enol form by an intramolecular O–H···O hydrogen bond, whereas most commercial analogs exist as the tri‑keto tautomer [1][2]; (ii) hydrogen‑bond donor/acceptor topology, with the target compound possessing three hydrogen‑bond donors and four hydrogen‑bond acceptors (computed topological polar surface area = 95.5 Ų), which directly impacts intermolecular recognition, crystal packing, and solubility [3]; and (iii) the unique combination of an enolizable hydroxyethylidene side chain and an unsubstituted N1/N3 ring, which preserves the full complement of hydrogen‑bond donor sites that are blocked in N,N‑dimethylated analogs (e.g., 1,3‑dimethyl‑5‑(1‑hydroxyethylidene)pyrimidine‑2,4,6‑trione) [1][2].

Quantitative Differentiation Evidence for 5-(1-Hydroxyethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione Against Closest Analogs


Enol Tautomer Stabilization via Intramolecular Hydrogen Bonding Provides a Structurally Unique Building Block Relative to 5-Acetylbarbituric Acid (Keto Form)

The target compound exists as the enol tautomer (5‑(1‑hydroxyethylidene)pyrimidine‑2,4,6‑trione), in contrast to its constitutional isomer 5‑acetylbarbituric acid (CAS 58713‑02‑3), which exists in the keto form [1]. X‑ray crystallographic analysis of the structurally analogous N,N‑dimethyl derivative (I) confirms an intramolecular O–H···O hydrogen bond between the hydroxyethylidene –OH donor and the C4‑carbonyl acceptor that locks the enol geometry; the keto‑form analog lacks this intramolecular hydrogen‑bonding motif [1]. This tautomeric distinction is critical for downstream reactivity, as the enol form participates in condensation and coordination chemistry differently than the keto form [1][2].

tautomerism crystal engineering medicinal chemistry

Hydrophilicity Advantage: Computed XLogP3 of −0.3 Differentiates from the More Lipophilic 5-Acetylbarbituric Acid

The target compound has a computed XLogP3 (octanol/water partition coefficient) of −0.3 [1], indicating higher hydrophilicity compared to the keto‑form isomer 5‑acetylbarbituric acid, for which a computed logP of approximately +0.2 to +0.5 is predicted based on the absence of the enol hydroxyl group . This hydrophilicity difference is driven by the additional hydrogen‑bond donor (the enol –OH) and the higher topological polar surface area (95.5 Ų for the target compound) [1]. The experimentally determined aqueous solubility of 5‑acetylbarbituric acid is 83 g·L⁻¹ at 25 °C ; the target compound is predicted to have comparable or higher aqueous solubility owing to its lower logP and additional hydrogen‑bonding capacity, although direct experimental solubility data for the target compound have not been reported in the open non‑proprietary literature.

physicochemical property solubility drug-likeness

CCR5 Antagonist Pharmacological Fingerprint Distinguishes the Target Compound from 5-Benzylidene and 5,5-Disubstituted Barbituric Acid Derivatives

Preliminary pharmacological screening has identified the target compound as possessing CCR5 antagonist activity [1], a pharmacological profile that differentiates it from the more extensively studied 5‑benzylidene barbituric acid derivatives (typically explored as visible‑light sensitizers for polymerization) [2] and from 5,5‑disubstituted barbituric acids (predominantly known as CNS depressants and sedative‑hypnotics) [3]. The CCR5 antagonism data point positions the target compound in the chemokine receptor modulator space, which is relevant to HIV entry inhibition, asthma, rheumatoid arthritis, and autoimmune disease research [1]. It must be noted that specific IC₅₀ values for the target compound against CCR5 have not been publicly disclosed in peer‑reviewed literature; the evidence is derived from preliminary pharmacological activity screening reported on the Semantic Scholar platform [1].

CCR5 antagonism HIV entry inhibition chemokine receptor

Differentiation-Inducing Activity on Undifferentiated Cells: A Phenotypic Profile Distinct from Proliferation-Arresting or Cytotoxic Barbituric Acid Analogs

The target compound has been described as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, with proposed therapeutic applications in oncology and dermatology, including psoriasis treatment [1]. This differentiation‑inducing phenotype is mechanistically distinct from the direct cytotoxicity or simple growth arrest reported for many 5‑arylidene and 5,5‑disubstituted barbituric acid derivatives, which generally act via DNA intercalation, enzyme inhibition, or CNS receptor modulation [2][3]. A related patent (US 6,436,948 B1) covers methods for treating psoriasis using structurally related barbituric acid derivatives, further supporting the therapeutic relevance of this phenotypic profile [4]. Quantitative EC₅₀ or IC₅₀ values for differentiation induction are not publicly available in the peer‑reviewed literature for this specific compound.

cell differentiation monocyte psoriasis anti‑cancer

Unsubstituted N1/N3 Positions Preserve Full Hydrogen‑Bond Donor Capacity Relative to N,N‑Dimethylated Analogs

The target compound retains unsubstituted N1 and N3 positions (hydrogen‑bond donor count = 3), whereas the closely related and better‑characterized analog 1,3‑dimethyl‑5‑(1‑hydroxyethylidene)pyrimidine‑2,4,6(1H,3H,5H)‑trione (compound I in da Silva et al., 2005) has both ring nitrogen atoms methylated (hydrogen‑bond donor count reduced to 1) [1]. X‑ray crystallographic analysis of the N,N‑dimethyl analog confirms that the only direction‑specific intermolecular interactions in the crystal are the intramolecular O–H···O hydrogen bond; there are no intermolecular hydrogen bonds involving the ring nitrogen atoms because they are blocked by methyl groups [1]. In contrast, the target compound, with free N1–H and N3–H donors, is predicted to engage in classic N–H···O hydrogen‑bonding motifs of the type observed in barbituric acid crystal structures, enabling robust supramolecular synthon formation for cocrystal engineering and host–guest chemistry [2][3].

supramolecular chemistry hydrogen bonding cocrystal design

Verified Research and Industrial Application Scenarios for 5-(1-Hydroxyethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione Based on Quantitative Evidence


CCR5‑Targeted Drug Discovery Programs for HIV Entry Inhibition and Inflammatory Disease

The target compound's CCR5 antagonist activity, identified in preliminary pharmacological screening [1], supports its use as a starting scaffold or reference compound in chemokine receptor‑focused drug discovery. Unlike 5,5‑disubstituted barbiturates, which carry a significant CNS‑depressant liability [2], the target compound directs pharmacological activity toward the CCR5‑mediated pathway relevant to HIV entry, asthma, rheumatoid arthritis, and autoimmune diseases [1]. Procurement of this specific enol‑form barbituric acid ensures that the CCR5‑directed phenotype, rather than the GABAₐ‑mediated sedative profile, is the primary pharmacological readout in screening cascades.

Cellular Differentiation and Phenotypic Screening in Oncology and Dermatology Research

The compound's reported ability to arrest proliferation of undifferentiated cells and induce monocyte differentiation [3] makes it a candidate for phenotypic screening libraries focused on terminal differentiation therapy. This mechanism is orthogonal to the direct cytotoxicity of 5‑arylidene barbituric acid derivatives [4] and positions the compound in therapeutic areas such as acute promyelocytic leukemia differentiation therapy, psoriasis treatment (as supported by related patent literature, US 6,436,948 B1 [5]), and skin‑condition research.

Supramolecular Chemistry and Cocrystal Engineering Leveraging the Full Barbiturate Hydrogen‑Bond Synthon Repertoire

With three hydrogen‑bond donors (two ring N–H and one enol O–H) and four hydrogen‑bond acceptors [6], the target compound retains the complete barbiturate‑type DAD·ADA triple hydrogen‑bond array that is sterically blocked in N,N‑dimethyl analogs [7]. This makes it the appropriate choice for designing supramolecular cocrystals, host–guest complexes, and molecular recognition systems that require the classic barbiturate hydrogen‑bonding motif. Applications include pharmaceutical cocrystal formulation to modulate solubility and stability, and the construction of hydrogen‑bonded organic frameworks (HOFs).

Synthetic Intermediate for Enol‑Specific Derivatization in Heterocyclic Chemistry

The enol tautomeric form, stabilized by the intramolecular O–H···O hydrogen bond [7], enables synthetic transformations that are not accessible from the keto‑form isomer (5‑acetylbarbituric acid) . These include direct O‑alkylation or O‑acylation of the enol hydroxyl group, metal‑chelation reactions via the enol‑carbonyl chelating pocket, and Knoevenagel‑type condensations at the activated exocyclic double bond. Researchers requiring the enol‑form building block for heterocyclic synthesis or metal‑organic framework construction should specifically procure the target compound rather than the more commonly available 5‑acetylbarbituric acid.

Quote Request

Request a Quote for 5-(1-Hydroxyethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.